molecular formula C16H15F2NO3S B2635443 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide CAS No. 831192-60-0

3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide

Cat. No.: B2635443
CAS No.: 831192-60-0
M. Wt: 339.36
InChI Key: RUZFFQCTFWISSZ-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a benzylsulfonyl group attached to a propanamide backbone, with two fluorine atoms positioned on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite under basic conditions to form benzylsulfonyl chloride.

    Amidation Reaction: The benzylsulfonyl chloride is then reacted with 2,4-difluoroaniline in the presence of a base such as triethylamine to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfonyl)-N-(2,4-dichlorophenyl)propanamide: Similar structure but with chlorine atoms instead of fluorine.

    3-(benzylsulfonyl)-N-(2,4-dimethylphenyl)propanamide: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in 3-(benzylsulfonyl)-N-(2,4-difluorophenyl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

3-benzylsulfonyl-N-(2,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c17-13-6-7-15(14(18)10-13)19-16(20)8-9-23(21,22)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZFFQCTFWISSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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